molecular formula C28H35N3O7 B6292676 Fmoc-Lys(Boc)-Gly-OH CAS No. 2565792-87-0

Fmoc-Lys(Boc)-Gly-OH

Cat. No. B6292676
CAS RN: 2565792-87-0
M. Wt: 525.6 g/mol
InChI Key: FGNCHBRDUAKBTD-QHCPKHFHSA-N
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Description

Fmoc-Lys(Boc)-Gly-OH is a peptide that is composed of three amino acids, namely Fmoc-Lysine, Boc-Glycine and OH. It is a synthetic peptide used in the field of biochemistry and biotechnology. It is used in a variety of laboratory experiments as well as in the synthesis of peptides and proteins. Fmoc-Lys(Boc)-Gly-OH is an important tool in the study of protein structure, function, and interactions.

Scientific Research Applications

Synthesis and Structure Characterization

Fmoc-Lys(Boc)-Gly-OH is used in the synthesis and structure characterization of polypeptides, which are crucial for understanding physiological processes and disease treatments. The synthesis involves protecting amino groups of lysine using Fmoc and Boc, followed by peptide coupling, which simplifies and improves polypeptide synthesis. This method is significant for amino protection reactions and polypeptide synthesis, offering experimental and theoretical references in these areas (Zhao Yi-nan & Melanie Key, 2013).

Peptide Radiolabeling

The compound is a precursor in the synthesis of radiolabeled peptides, notably in the production of 99mTc-labeled peptides. Modifications in the synthesis process, such as trifluoroacetyl-HYNIC peptide labeling, demonstrate the compound's versatility for radiolabeling, enhancing its applicability in medical imaging and diagnostics (M. Surfraz et al., 2007).

Solid-Phase Peptide Synthesis

Fmoc-Lys(Boc)-Gly-OH is used in the solid-phase synthesis of peptides. Its role in protecting amino groups during synthesis is crucial for studying secondary structures and peptide conformation. This application is vital for understanding peptide behavior and for designing peptides with specific functions (B. Larsen et al., 1993).

Organogel Formation

This compound facilitates the formation of organogels, a class of materials with potential applications in drug delivery systems and tissue engineering. Its ability to form stable, thermo-reversible gels in various solvents and to self-assemble into nanofiber and nanotube networks is particularly noteworthy (Zong Qianying et al., 2016).

Peptide Modifications

Fmoc-Lys(Boc)-Gly-OH is integral in modifying peptides, such as through mPEGylation. This process is essential for creating peptides with specific properties, enhancing their applicability in various biomedical fields (Y. Dacheng, 2010).

properties

IUPAC Name

2-[[(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O7/c1-28(2,3)38-27(36)31(16-24(32)33)25(34)23(14-8-9-15-29)30-26(35)37-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17,29H2,1-3H3,(H,30,35)(H,32,33)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNCHBRDUAKBTD-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Boc)-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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